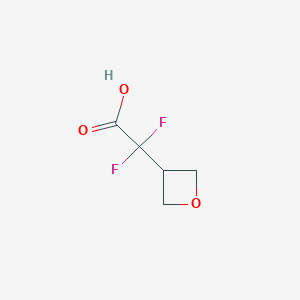
2,2-Difluoro-2-(oxetan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(oxetan-3-yl)acetic acid is a fluorinated organic compound that features an oxetane ring and two fluorine atoms attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of methyl 2-(oxetan-3-ylidene)acetate, which is then treated with fluorinating agents to introduce the fluorine atoms . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2,2-Difluoro-2-(oxetan-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,2-Difluoro-2-(oxetan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(oxetan-3-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and oxetane ring contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: Similar in structure but with a pyridine ring instead of an oxetane ring.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a fluorosulfonyl group instead of an oxetane ring.
Uniqueness
2,2-Difluoro-2-(oxetan-3-yl)acetic acid is unique due to its oxetane ring, which imparts specific chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
Biological Activity
2,2-Difluoro-2-(oxetan-3-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorinated acetic acid moiety attached to an oxetane ring. The unique properties of oxetanes, such as their strain and reactivity, contribute to the biological activity of derivatives like this compound.
Mechanisms of Biological Activity
Research indicates that compounds containing oxetane rings can act as inhibitors for various biological targets. For instance, studies have shown that the oxetanyl class can inhibit m6A-RNA demethylases, which play significant roles in cancer progression by regulating RNA methylation levels . The inhibition of these demethylases can lead to increased levels of m6A modifications, impacting gene expression and cellular processes associated with cancer cell proliferation.
Therapeutic Applications
-
Anticancer Activity :
- The compound has been evaluated for its anticancer properties, particularly in the context of gastric cancer and glioblastoma. In vitro studies demonstrated that oxetane derivatives could impair cell viability in various cancer cell lines with minimal toxicity towards normal cells .
- A specific derivative, FTO-43 N (related to the oxetane class), exhibited potent antiproliferative effects comparable to established chemotherapeutic agents like 5-fluorouracil .
- Neurological Disorders :
Table 1: Summary of Biological Activities
Case Studies
- Gastric Cancer :
- Glioblastoma :
Properties
Molecular Formula |
C5H6F2O3 |
|---|---|
Molecular Weight |
152.10 g/mol |
IUPAC Name |
2,2-difluoro-2-(oxetan-3-yl)acetic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7,4(8)9)3-1-10-2-3/h3H,1-2H2,(H,8,9) |
InChI Key |
XCHDVUASFLTCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















